

Razinodil acute toxicity testing protocols

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Compound of Interest

Compound Name:	Razinodil
CAS No.:	30271-85-3
Cat. No.:	B1678837

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Application Note: Preclinical Acute Toxicity Testing Protocols for **Razinodil**

Introduction & Mechanistic Rationale

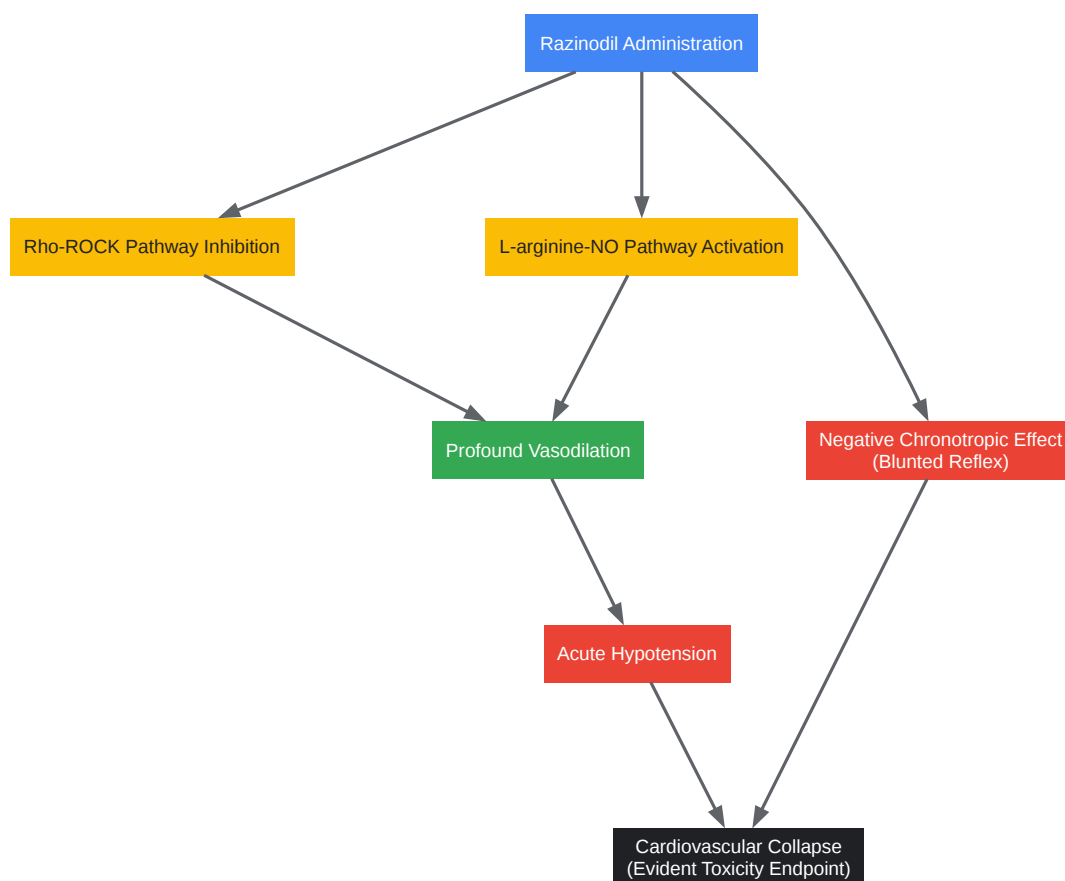
Razinodil is a small-molecule coronary vasodilator originally developed for the management of ischemic myocardial diseases[1]. Its primary pharmacological mechanism involves the modulation of the L-arginine-nitric oxide (NO) pathway[2] and the direct inhibition of the Rho-ROCK signaling cascade[3]. These combined mechanisms induce potent relaxation of vascular smooth muscle, thereby increasing coronary blood flow without a concomitant increase in myocardial oxygen consumption[1].

However, the acute toxicity profile of potent vasodilators like **Razinodil** is inherently linked to their exaggerated pharmacodynamic effects. Acute systemic overexposure typically manifests as profound hypotension. Interestingly, while most vasodilators trigger a compensatory reflex tachycardia, **Razinodil** exhibits slight direct negative chronotropic (heart rate) and inotropic (cardiac contraction) effects[1]. This unique mechanistic liability means that the expected baroreceptor-mediated reflex tachycardia may be blunted, accelerating the onset of cardiovascular collapse during an acute overdose.

Therefore, standard acute toxicity testing must move beyond simple lethality endpoints. This protocol utilizes a self-validating matrix: an in vitro cardiotoxicity screen followed by an in vivo modified OECD Test Guideline 420 (Fixed Dose Procedure)[4]. By integrating continuous cardiovascular telemetry into the OECD 420 workflow, we capture the critical causality between dose, hemodynamic collapse, and "evident toxicity" without requiring lethality as an endpoint[5] [6].

Mechanistic Pathway of Toxicity

To understand the experimental design, one must trace the causality from molecular target to systemic failure. The diagram below illustrates how **Razinodil**'s dual-pathway activation leads to the primary toxicity endpoints.



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Figure 1: Mechanistic pathway of **Razinodil**-induced acute cardiovascular toxicity.

Experimental Protocols

Protocol 1: In Vitro hERG Patch-Clamp Assay (Cardiotoxicity Screen)

Before initiating in vivo dosing, it is critical to rule out off-target ion channel interactions that could exacerbate **Razinodil**'s negative chronotropic effects[1].

Self-Validating System: This assay uses E-4031 as a positive control to validate channel responsiveness, and vehicle (0.1% DMSO) as a negative control to establish baseline tail currents.

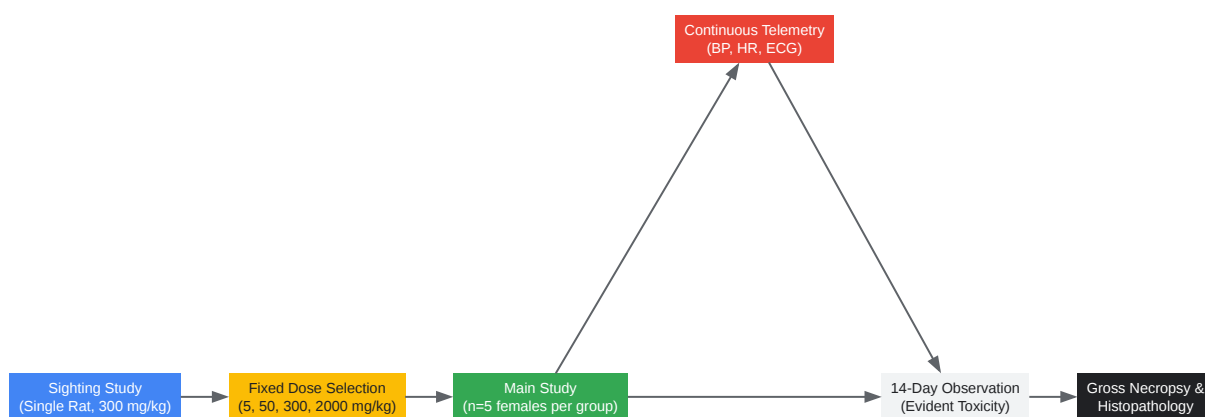
Step-by-Step Methodology:

- **Cell Preparation:** Culture HEK293 cells stably expressing the human Ether-à-go-go-Related Gene (hERG) potassium channel at 37°C in 5% CO₂.
- **Solution Preparation:**
 - **Extracellular solution:** 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).
 - **Intracellular solution:** 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES (pH 7.2).
- **Compound Formulation:** Dissolve **Razinodil** in DMSO and dilute in extracellular solution to achieve test concentrations (0.1, 1, 10, and 30 μM). Ensure final DMSO concentration is ≤0.1%.
- **Electrophysiology (Whole-Cell Configuration):**
 - Clamp the resting membrane potential at -80 mV.
 - Apply a depolarizing pulse to +20 mV for 2 seconds (to activate and inactivate channels).
 - Repolarize to -50 mV for 2 seconds to elicit the outward hERG tail current.

- **Perfusion & Recording:** Perfuse cells with vehicle to establish baseline, followed by ascending concentrations of **Razinodil**. Record the peak tail current amplitude.
- **Validation:** Conclude the recording by perfusing 500 nM E-4031 (positive control) to ensure >80% current block.
- **Data Analysis:** Calculate the percentage of inhibition relative to baseline. Generate an IC₅₀ curve using non-linear regression.

Protocol 2: In Vivo Acute Systemic Toxicity (Modified OECD TG 420)

The Fixed Dose Procedure (OECD TG 420) avoids using death as an endpoint, relying instead on "evident toxicity"^[4]. We modify this by integrating surgical telemetry to monitor the hypotensive crisis in real-time.



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Figure 2: Modified OECD TG 420 workflow integrated with cardiovascular telemetry.

Step-by-Step Methodology:

- **Animal Preparation & Telemetry:** Surgically implant blood pressure/ECG telemetry transmitters (e.g., DSI HD-S11) into the descending aorta of female Wistar rats (8-10 weeks old). Allow a 7-day post-surgical recovery period.
- **Sighting Study:** Administer a single oral dose of **Razinodil** at 300 mg/kg to one telemetered rat[4]. Monitor continuously for 24 hours. If evident toxicity (e.g., Mean Arterial Pressure [MAP] drop > 40%, severe tremors, prostration) is observed without mortality, 300 mg/kg becomes the main study dose. If no toxicity is observed, escalate to 2000 mg/kg.
- **Main Study Dosing:** Fast 5 female rats overnight. Administer the selected fixed dose of **Razinodil** via oral gavage.
- **Hemodynamic Monitoring:** Record MAP, Heart Rate (HR), and ECG waveforms continuously for 48 hours post-dose. Look specifically for the absence of reflex tachycardia, which confirms the negative chronotropic liability[1].
- **Clinical Observation:** Assess animals at 30 min, 1, 2, 4, and 6 hours post-dose, and daily thereafter for 14 days. Document signs of evident toxicity (piloerection, abnormal posture, dyspnea).
- **Necropsy:** Euthanize surviving animals on Day 14. Perform gross necropsy with a focus on the heart, lungs (pulmonary edema secondary to cardiac failure), and liver.

Data Presentation & Interpretation

The following tables summarize the expected quantitative outputs from the self-validating test matrix, providing clear thresholds for regulatory hazard classification.

Table 1: In Vitro Cytotoxicity and hERG Inhibition Summary (Representative Data)

Assay Type	Cell Line / Target	Razinodil Result	Positive Control Result	Interpretation
hERG Patch-Clamp	HEK293 (hERG)	IC ₅₀ > 30 µM	E-4031 (IC ₅₀ = 8.5 nM)	Low risk of direct QT prolongation.
Cytotoxicity (MTT)	H9c2 Cardiomyocytes	CC ₅₀ > 100 µM	Doxorubicin (CC ₅₀ = 2.1 µM)	No acute direct cellular toxicity.

Table 2: In Vivo Acute Toxicity (OECD 420) - Hemodynamic & Clinical Observations

Dose Group (mg/kg)	Mortality (14-Day)	Max MAP Drop (%)	Peak HR Change (%)	Primary Clinical Signs of Evident Toxicity	GHS Classification[7]
Vehicle Control	0/5	< 5%	< 5%	None	N/A
50 mg/kg	0/5	-15%	-2% (Blunted)	Mild lethargy (1-2 hrs post-dose)	Unclassified
300 mg/kg	0/5	-38%	-8% (Bradycardia)	Prostration, cold extremities, dyspnea	Category 4
2000 mg/kg	Not Tested	N/A	N/A	Evident toxicity reached at 300 mg/kg	N/A

Note: The blunted heart rate response at 300 mg/kg validates the literature reporting **Razinodil**'s negative chronotropic effects[1], confirming that cardiovascular collapse is driven by uncompensated vasodilation.

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